N-Butyraldehyde-D8

Vue d'ensemble

Description

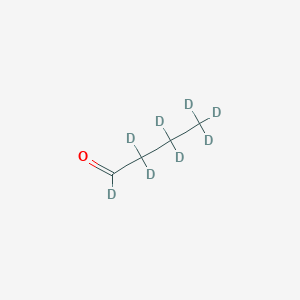

N-Butyraldehyde-D8, also known as Butanal-D8, is a deuterated form of n-butyraldehyde. In this compound, deuterium atoms replace the hydrogen atoms, resulting in the chemical formula C4D8O. It is a colorless liquid with a pungent odor similar to that of butyraldehyde. This compound is primarily used as a solvent and an internal standard substance in nuclear magnetic resonance (NMR) spectroscopy studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Butyraldehyde-D8 can be synthesized through a deuteration reaction. A common method involves reacting butanal (butyraldehyde) with deuterium oxide (D2O). The reaction typically proceeds under controlled conditions, and the resulting this compound is separated by distillation .

Industrial Production Methods: Industrial production of this compound often involves the hydroformylation of propylene. This process uses rhodium catalysts derived from water-soluble ligands to convert propylene into the aldehyde, which is then deuterated to produce this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

N-Butyraldehyde-D8 undergoes oxidation to form deuterated butyric acid (CDCOOD). This reaction is critical in organic synthesis and metabolic studies.

Research Findings :

-

Oxidation rates are slightly reduced compared to non-deuterated analogs due to C-D bond strength differences .

-

Industrial protocols often employ rhodium catalysts for selective oxidation .

Reduction Reactions

Reduction of this compound yields deuterated n-butanol (CDOD), a reaction exploited in synthetic and biochemical pathways.

Key Studies :

-

In engineered E. coli strains, native alcohol dehydrogenases convert this compound to n-butanol-D8, with isotopic labeling enabling precise metabolic flux analysis .

Condensation Reactions

Base-catalyzed aldol condensation is a hallmark reaction, producing deuterated 2-ethylhexenal (CDO).

Applications :

-

The product 2-ethylhexenal-D8 is hydrogenated to 2-ethylhexanol-D8, a precursor for deuterated plasticizers like bis(2-ethylhexyl) phthalate .

Polymerization and Side Reactions

This compound can polymerize exothermically under specific conditions, necessitating careful handling.

Safety Considerations :

-

Polymerization releases significant heat, requiring temperature control to prevent runaway reactions .

Environmental and Biochemical Interactions

Case Study :

Applications De Recherche Scientifique

Organic Synthesis

N-Butyraldehyde-D8 serves as a valuable reagent in organic synthesis. Its deuterated nature allows for the tracing of molecular pathways in chemical reactions, providing insights into reaction mechanisms and kinetics.

- Synthesis of Deuterated Compounds : It is used to synthesize deuterated analogs of various organic compounds. For instance, it can be involved in the synthesis of deuterated fatty acids and alcohols, which are important for studying metabolic pathways in biological systems .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Mass Spectrometry : Its deuterated form helps improve the accuracy of quantitative analyses by compensating for variations in ionization efficiency. The presence of deuterium enhances the signal-to-noise ratio in mass spectra, allowing for more precise measurements of analytes .

- NMR Spectroscopy : The distinct chemical shifts observed in NMR spectra due to deuteration facilitate the identification and quantification of compounds in complex mixtures. This application is particularly useful in metabolomics and pharmacokinetics studies .

Environmental Studies

This compound is also significant in environmental research, particularly in studying the fate and transport of volatile organic compounds (VOCs) in the atmosphere.

- Atmospheric Studies : Researchers utilize this compound to trace the degradation pathways of VOCs under various environmental conditions. Its isotopic labeling allows for the differentiation between natural and anthropogenic sources of emissions, aiding in pollution source identification .

Case Study 1: Tracing Metabolic Pathways

A study conducted by Cambra et al. (2013) explored the acetalization reaction between glycerol and n-butyraldehyde using acidic ion exchange resin catalysts. The incorporation of this compound allowed researchers to track the formation of specific products via NMR spectroscopy, providing kinetic data essential for optimizing reaction conditions .

Case Study 2: Environmental Impact Assessment

In a study examining air quality, researchers used this compound to assess the atmospheric degradation rates of VOCs. By comparing isotopically labeled compounds with their non-labeled counterparts, they were able to quantify the impact of different environmental factors on VOC persistence and transformation rates .

Mécanisme D'action

The mechanism of action of N-Butyraldehyde-D8 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the accurate determination of molecular structures. In biochemical studies, it participates in metabolic reactions, allowing researchers to trace the fate of aldehydes in biological systems .

Comparaison Avec Des Composés Similaires

Butyraldehyde (Butanal): The non-deuterated form of N-Butyraldehyde-D8, with the chemical formula C4H8O.

Butanol: The reduced form of butyraldehyde, used as a solvent and in the production of other chemicals.

Butyric Acid: The oxidized form of butyraldehyde, used in the manufacture of various esters and as a flavoring agent.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy. The deuterium atoms provide a distinct signal, allowing for precise structural analysis and purity determination of organic compounds .

Activité Biologique

N-Butyraldehyde-D8 is a deuterated form of n-butyraldehyde, a simple aliphatic aldehyde with the chemical formula C₄H₈O. The presence of deuterium (D) instead of hydrogen (H) in its structure alters its physical and chemical properties, which can influence its biological activity. This article explores the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound has a molecular weight of approximately 88.12 g/mol. Its structural formula is represented as:

This compound is primarily used in organic synthesis and as a solvent in various industrial applications.

Acute Toxicity Studies

Acute toxicity studies have demonstrated that n-butyraldehyde, and by extension this compound, can cause significant respiratory and ocular irritation. In a study involving Sprague-Dawley rats exposed to n-butyraldehyde vapor concentrations of 2,200 ppm for four hours, immediate effects included eye irritation and nasal discharge. Most rats exhibited signs of distress shortly after exposure, leading to observations of chromodacryorrhea (bloody tears) within 30 minutes .

Table 1: Summary of Acute Toxicity Studies

| Study Type | Animal Model | Exposure Duration | Concentration (ppm) | Observed Effects |

|---|---|---|---|---|

| Acute Inhalation | Sprague-Dawley Rats | 4 hours | 2,200 | Eye irritation, nasal discharge |

| Subacute Inhalation | Various Rodent Species | 6 hours/day for 9 days | 6,400 | Respiratory failure, significant weight loss |

| Chronic Exposure | Beagle Dogs | 6 hours/day for 13 weeks | 1,852 | Ocular irritation, upper respiratory tract irritation |

Subchronic and Chronic Toxicity

Long-term exposure studies indicate that this compound can lead to various health issues. In chronic exposure studies on dogs and rats, concentrations as low as 462 ppm resulted in observable respiratory tract lesions and decreased body weight gain in rodents . Histopathological evaluations revealed inflammation and necrosis in the nasal cavity and stomach tissues .

The biological activity of this compound is largely attributed to its reactive aldehyde group, which can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity may lead to:

- Protein Modification: Aldehydes can form adducts with amino acids in proteins, potentially altering their function.

- DNA Damage: Evidence suggests that aldehydes like n-butyraldehyde can induce genotoxic effects through the formation of DNA adducts .

In vitro studies have shown that this compound can induce mutagenic effects in bacterial assays (e.g., Salmonella typhimurium), indicating its potential to cause genetic alterations .

Case Study 1: Occupational Exposure

A study conducted on workers exposed to n-butyraldehyde in industrial settings reported increased incidences of respiratory symptoms and eye irritation. Monitoring revealed that even at low concentrations (under permissible exposure limits), chronic exposure could lead to significant health impacts over time .

Case Study 2: Environmental Impact

Environmental assessments have indicated that n-butyraldehyde contributes to air pollution and can affect local ecosystems. Studies examining the effects on aquatic life found that high concentrations could be toxic to fish species, leading to impaired growth and reproduction rates .

Propriétés

IUPAC Name |

1,2,2,3,3,4,4,4-octadeuteriobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-RIZALVEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84965-36-6 | |

| Record name | 84965-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.